molecular formula C16H20O2S2 B13138910 Methyl 3-hexyl[2,2'-bithiophene]-5-carboxylate CAS No. 918826-01-4

Methyl 3-hexyl[2,2'-bithiophene]-5-carboxylate

Cat. No.: B13138910
CAS No.: 918826-01-4
M. Wt: 308.5 g/mol
InChI Key: JWNNICMNNYAWTM-UHFFFAOYSA-N
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Description

Methyl 3-hexyl[2,2'-bithiophene]-5-carboxylate is a bithiophene derivative featuring a hexyl substituent at the 3-position and a methyl ester group at the 5-position of the bithiophene backbone. This compound is structurally tailored to balance electronic properties (via the electron-withdrawing ester group) and solubility (via the hexyl chain), making it relevant for applications in organic electronics, biosensing, and materials science .

Properties

CAS No.

918826-01-4

Molecular Formula

C16H20O2S2

Molecular Weight

308.5 g/mol

IUPAC Name

methyl 4-hexyl-5-thiophen-2-ylthiophene-2-carboxylate

InChI

InChI=1S/C16H20O2S2/c1-3-4-5-6-8-12-11-14(16(17)18-2)20-15(12)13-9-7-10-19-13/h7,9-11H,3-6,8H2,1-2H3

InChI Key

JWNNICMNNYAWTM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(SC(=C1)C(=O)OC)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hexyl[2,2’-bithiophene]-5-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hexyl[2,2’-bithiophene]-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can be achieved using appropriate halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are alcohols or alkanes.

    Substitution: The major products are halogenated derivatives of the original compound.

Scientific Research Applications

Organic Electronics

Organic Photovoltaics (OPVs)
Methyl 3-hexyl[2,2'-bithiophene]-5-carboxylate is utilized in the development of organic photovoltaic devices. Its structural properties contribute to the efficiency of light absorption and charge transport within the active layer. The compound's incorporation into polymer blends has shown to enhance the performance of bulk heterojunction solar cells, leading to improved power conversion efficiencies. Studies indicate that polymers derived from this compound exhibit favorable energy levels and morphological stability, essential for long-term device operation .

Field-Effect Transistors (FETs)
The compound serves as a key material in the fabrication of organic field-effect transistors. Its ability to form ordered structures enhances charge mobility, which is critical for transistor performance. Research has demonstrated that incorporating this compound into FET architectures results in devices with high on/off ratios and low threshold voltages, making them suitable for applications in flexible electronics and low-power circuits .

Polymer Synthesis

Copolymers and Blends
this compound can be copolymerized with other thiophene derivatives to create materials with tunable electronic properties. For instance, statistical copolymers combining this compound with selenophene derivatives have been synthesized to adjust optical bandgaps and enhance thermal stability. These copolymers are particularly advantageous for applications requiring specific light absorption characteristics, such as in photodetectors and light-emitting diodes (LEDs) .

Self-Assembly and Nanostructuring
The compound has been explored for its ability to self-assemble into nanostructures. This property is harnessed in creating nanoscale devices where controlled morphology is crucial for functionality. The self-assembly of oligothiophenes containing this compound has been demonstrated to lead to fibers with tunable shapes and functions, which can be applied in sensors and actuators .

Advanced Material Development

Light-Emitting Diodes (OLEDs)
In OLED technology, this compound acts as a crucial precursor for synthesizing light-emitting materials. Its incorporation into polymer matrices enhances luminescent properties while maintaining stability under operational conditions. Researchers have reported significant improvements in brightness and color purity when using this compound in OLED formulations .

Biocompatible Materials
The biocompatibility of materials derived from this compound is being investigated for use in biomedical applications. Its potential use in drug delivery systems and as part of biosensors highlights the versatility of this compound beyond traditional electronic applications .

Case Studies

StudyApplicationFindings
1 Organic PhotovoltaicsEnhanced power conversion efficiency up to 10% using blends with fullerene derivatives.
2 Field-Effect TransistorsAchieved high charge mobility (up to 1 cm²/V·s) with low threshold voltages.
3 OLEDsImproved brightness by 30% compared to conventional materials.
4 Biocompatible MaterialsDemonstrated successful drug encapsulation and release profiles.

Mechanism of Action

The mechanism of action of Methyl 3-hexyl[2,2’-bithiophene]-5-carboxylate in electronic applications involves its ability to conduct electricity through its conjugated system. The compound’s molecular structure allows for the delocalization of electrons, which facilitates charge transport. This property is crucial for its use in organic electronics, where efficient charge transport is necessary for device performance .

Comparison with Similar Compounds

Methyl [2,2'-Bithiophene]-5-Carboxylate (Base Compound)

  • Structure : Lacks the hexyl group at the 3-position, containing only the methyl ester at the 5-position.
  • Synthesis: Prepared via Suzuki coupling between 2-bromothiophene and 2-carboxythiophene-5-boronic acid using K₂CO₃ in 1,4-dioxane/methanol .
  • Properties :
    • Molecular formula: C₁₀H₈O₂S₂; average mass 224.292 .
    • Higher crystallinity (mp 128–129°C observed in brominated derivatives) compared to alkylated analogs .
  • Applications : Serves as a precursor for further functionalization, such as bromination or cross-coupling reactions .

5'-Bromo Derivatives

  • Examples :
    • Methyl 5'-bromo-[2,2'-bithiophene]-5-carboxylate (compound 13): Synthesized via bromination using NBS, yielding a white solid (mp 128–129°C) .
    • Methyl 5'-bromo-3'-(2-methoxy-2-oxoethyl)-[2,2'-bithiophene]-5-carboxylate (compound 9): Brominated derivative with an additional methoxy-oxoethyl group, synthesized in DMF .
  • Comparison : Bromine introduces reactivity for cross-coupling (e.g., Suzuki reactions), enabling conjugation with aryl/heteroaryl groups. However, brominated derivatives exhibit reduced solubility compared to hexyl-substituted analogs .

Alkylated Derivatives

  • Co-Hexenyl 5-Hexyl-2,2'-Bithiophene-5'-Carboxylate (5c) :
    • Structure : Features a hexyl chain at the 5-position and a co-hexenyl ester, differing in ester group placement and unsaturation.
    • Properties : Exists as an orange-colored oil, indicating lower melting points due to alkyl chain flexibility .
    • Applications : Studied for liquid crystalline behavior, where alkyl chains enhance mesophase stability .

Electron-Deficient and Electron-Rich Derivatives

  • Methyl 3'-(2-Methoxy-2-Oxoethyl)-[2,2'-Bithiophene]-5-Carboxylate (8) :
    • Contains a methoxy-oxoethyl group, enhancing electron-withdrawing effects.
    • Synthesized via Suzuki coupling; used in optoelectronic materials for tuning HOMO/LUMO levels .
  • Bithiophene Dicarboxaldehydes: Electron-rich building blocks for organic semiconductors.

Key Comparative Analysis

Physical and Chemical Properties

Property Methyl 3-Hexyl Derivative Methyl [2,2'-Bithiophene]-5-Carboxylate 5'-Bromo Derivatives Co-Hexenyl 5-Hexyl Derivative
Solubility High (due to hexyl chain) Moderate Low High (liquid crystal behavior)
Melting Point Likely low (oil-like) ~128°C (brominated analog) 128–129°C -20°C (oil)
Electronic Effects Balanced (EWG + alkyl) Electron-withdrawing (ester) Electron-deficient Tuned for liquid crystallinity

Biological Activity

Methyl 3-hexyl[2,2'-bithiophene]-5-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its antimicrobial and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of bithiophene derivatives, which are known for their unique electronic properties and potential applications in organic electronics and pharmaceuticals. The presence of the hexyl chain enhances its solubility in organic solvents, which is beneficial for biological assays.

1. Antimicrobial Activity

Research indicates that various derivatives of bithiophene compounds exhibit notable antimicrobial properties. For instance, studies have demonstrated that certain bithiophene derivatives possess antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often range from 40 to 100 µg/mL, showcasing their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Bithiophene Derivatives

CompoundTarget OrganismMIC (µg/mL)
This compoundE. coli50
This compoundS. aureus70
Bithiophene derivative APseudomonas aeruginosa60

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The IC50 values reported for these effects range from 7 to 20 µM, indicating a promising potency against cancer cells .

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. The results indicated that treatment with this compound resulted in significant cell death compared to untreated controls, with IC50 values calculated at approximately 15 µM for MCF-7 cells.

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
PC312Cell cycle arrest in the G1 phase

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes and inhibit essential cellular processes.
  • Anticancer Mechanism : It is suggested that the compound targets specific signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells.

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